(Iodomethyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Iodomethyl)propanedinitrile is an organic compound with the chemical formula C₄H₃IN₂ It is a derivative of propanedinitrile, where one of the hydrogen atoms is replaced by an iodomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Iodomethyl)propanedinitrile can be synthesized through various methods. One common approach involves the reaction of propanedinitrile with iodomethane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of a hydrogen atom by the iodomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Iodomethyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can oxidize the compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted propanedinitriles can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Cyclized Products: Cyclization reactions can produce a range of heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
(Iodomethyl)propanedinitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those involving heterocyclic structures.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and other biological processes.
Wirkmechanismus
The mechanism of action of (iodomethyl)propanedinitrile involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The nitrile groups can participate in various reactions, including cyclization and condensation, leading to the formation of complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile (Malononitrile): A simpler compound without the iodomethyl group.
Iodomethane: A related compound where the iodomethyl group is attached to a hydrogen atom instead of a nitrile group.
Cyanoacetonitrile: Another nitrile compound with different reactivity.
Uniqueness
(Iodomethyl)propanedinitrile is unique due to the presence of both the iodomethyl and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Eigenschaften
CAS-Nummer |
138976-63-3 |
---|---|
Molekularformel |
C4H3IN2 |
Molekulargewicht |
205.98 g/mol |
IUPAC-Name |
2-(iodomethyl)propanedinitrile |
InChI |
InChI=1S/C4H3IN2/c5-1-4(2-6)3-7/h4H,1H2 |
InChI-Schlüssel |
XLUDDFFJUTWMFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C#N)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.